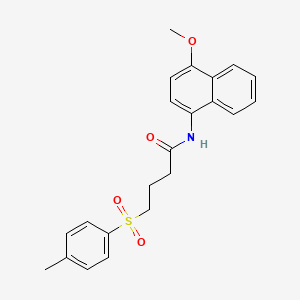![molecular formula C14H14FNO B2391820 4-[(3-フルオロフェニル)メトキシ]-2-メチルアニリン CAS No. 926244-49-7](/img/structure/B2391820.png)
4-[(3-フルオロフェニル)メトキシ]-2-メチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Fluorophenyl)methoxy]-2-methylaniline” is a chemical compound with the CAS Number: 926244-49-7 . It has a molecular weight of 231.27 and its IUPAC name is 4-[(3-fluorobenzyl)oxy]-2-methylaniline . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14FNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.27 .
科学的研究の応用
- 色素増感剤: 4-[(3-フルオロフェニル)メトキシ]-2-メチルアニリンのようなフッ素化芳香族化合物は、太陽電池の色素増感剤として機能することができます。 これらの化合物は、吸収特性により光を効率的に収穫し、エネルギー変換効率の向上に貢献します .
- 有機電界効果トランジスタ (OFET): これらの化合物は、π共役系のために、OFETに組み込むことができます。 これらの化合物は、電子輸送特性により、電子デバイスに適しています .
- PDTは、光活性化化合物を用いて、選択的に癌細胞を破壊する治療法です。 4-[(3-フルオロフェニル)メトキシ]-2-メチルアニリンの誘導体を含むフッ素化フタロシアニンは、PDTにおける可能性について調査されています .
- 汚染物質の酸化分解: フッ素化フタロシアニンは、環境汚染物質の酸化分解の触媒として機能することができます。 これらの化合物は、安定性と溶解性が高いため、この用途に適しています .
- 抗癌作用: フッ素原子を含むインドール誘導体は、ヒト癌細胞株に対して細胞毒性を示しています。 4-[(3-フルオロフェニル)メトキシ]-2-メチルアニリンとは直接関係しませんが、これはフッ素化化合物が癌研究における可能性を示しています .
- 光記録材料: フッ素化誘導体を含むフタロシアニンは、安定性と吸収特性のために光記録に使用されています .
- ガスセンサー: これらの化合物は、フタロシアニン構造との相互作用に基づいて、特定のガスを検出するガスセンサーに使用できます .
有機エレクトロニクスとオプトエレクトロニクス
光線力学療法 (PDT)
触媒作用と環境への応用
生物活性
材料科学
化学合成と医薬品化学
作用機序
The mechanism of action of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, as well as the dopamine D2 receptor. It is also believed to act as an antagonist of the serotonin 5-HT3 receptor and the dopamine D1 receptor. Additionally, it is believed to act as an agonist of the glutamate NMDA receptor.
Biochemical and Physiological Effects
4-[(3-Fluorophenyl)methoxy]-2-methylaniline has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and glutamate in the brain. Additionally, it has been shown to increase levels of acetylcholine, norepinephrine, and GABA in the brain. It has also been shown to increase levels of dopamine and serotonin in the peripheral nervous system. Additionally, it has been shown to increase levels of glutamate in the peripheral nervous system.
実験室実験の利点と制限
The use of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline in laboratory experiments has several advantages. It is a relatively safe compound with low toxicity, which makes it suitable for use in laboratory experiments. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. However, there are also some limitations to the use of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline in laboratory experiments. It is a relatively new compound, so there is limited information available regarding its effects on the body. Additionally, it is not approved for use in humans, so it cannot be used in human clinical trials.
将来の方向性
There are a variety of potential future directions for 4-[(3-Fluorophenyl)methoxy]-2-methylaniline research. One potential direction is to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on the cardiovascular system. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on the central nervous system. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various psychological disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various metabolic disorders, such as obesity and diabetes. Finally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various cancers.
合成法
4-[(3-Fluorophenyl)methoxy]-2-methylaniline is synthesized from aniline and 3-fluorobenzyl bromide. The reaction involves a nucleophilic substitution of the aniline with the 3-fluorobenzyl bromide, forming a 4-[(3-fluorophenyl)methoxy]-2-methylaniline product. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) and is catalyzed by a base such as sodium carbonate. The reaction is typically heated to a temperature of 80-90°C and the reaction time is typically 1-2 hours.
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFUFZGWPVCVLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
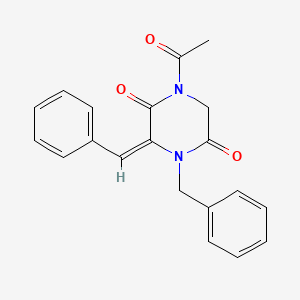
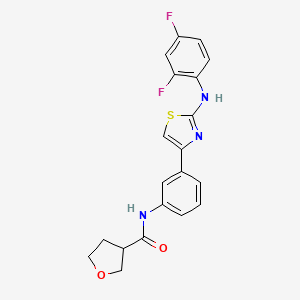


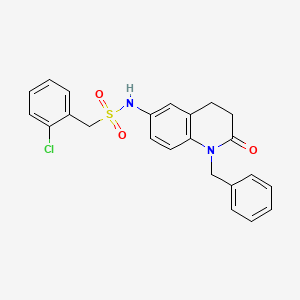
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
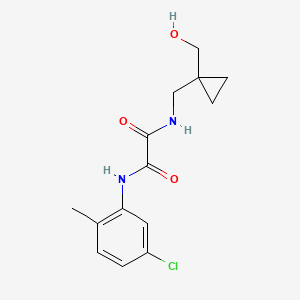
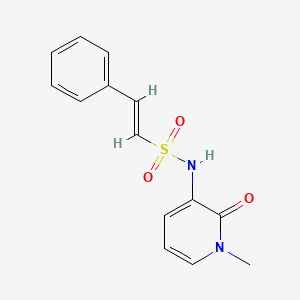
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
